3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one
Description
Properties
CAS No. |
68235-28-9 |
|---|---|
Molecular Formula |
C7H9NO3 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-acetyl-4,5-dimethyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C7H9NO3/c1-4-5(2)11-7(10)8(4)6(3)9/h1-3H3 |
InChI Key |
WHPDDMPFQPVBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)N1C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Acetylated Amino Acid Derivatives
- Precursor : N-Acetyl-α-amino acid with methyl substituents at C-4 and C-5 positions (e.g., N-acetyl-2-amino-3-methylbutanoic acid).
- Reagents : Acetic anhydride (solvent and acylating agent) with ZnO catalyst (0.5–1.0 equiv) at room temperature.
- Mechanism : Cyclodehydration via Schöllkopf-type reactions, forming the oxazolone ring through intramolecular esterification (Scheme 1 in source).
| Parameter | Value |
|---|---|
| Reaction Time | 2–4 hours |
| Yield | 60–75% (extrapolated from analogous substrates) |
| Purity | ≥95% (HPLC) |
Advantages : Single-step synthesis with mild conditions.
Limitations : Requires precise control of methyl group positioning during precursor synthesis.
Acylation of Preformed Oxazolone Core
- Step 1 : Synthesize 4,5-dimethyl-1,3-oxazol-2(3H)-one via cyclization of 2-amino-3-methylbut-2-enoic acid using Ac₂O/NaOAc.
- Step 2 : Introduce acetyl group at N-3 via Friedel-Crafts acylation:
- Reagents : Acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane at 0°C→RT.
| Parameter | Value |
|---|---|
| Acylation Time | 6–8 hours |
| Overall Yield | 45–55% |
| Selectivity | >90% (N-acylation) |
Advantages : Modular approach for late-stage functionalization.
Limitations : Risk of over-acylation or ring opening under acidic conditions.
Bromoacetyl Intermediate Route
- Step 1 : Prepare 3-(bromoacetyl)-4,5-dimethyloxazol-2-one via bromination of 3-acetyl precursor using PBr₃ (1.1 equiv) in dry ether.
- Step 2 : Eliminate HBr via base-mediated cyclization (K₂CO₃, DMF, 80°C).
| Parameter | Value |
|---|---|
| Bromination Yield | 70–80% |
| Cyclization Time | 3 hours |
Advantages : High atom economy; avoids protecting groups.
Limitations : Handling bromoacetyl intermediates requires strict inert conditions.
Asymmetric Catalysis for Enantiopure Forms
- Use chiral auxiliaries (e.g., (R)-BINOL) in aza-Michael addition to form the oxazolone ring.
- Conditions : THF/H₂O (15:1), TBAF (0.03 equiv) at 0°C.
| Parameter | Value |
|---|---|
| Enantiomeric Excess | 85–92% |
| Isolated Yield | 35–40% |
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Scalability |
|---|---|---|---|
| Cyclocondensation | 60–75 | Low | High |
| Acylation | 45–55 | Moderate | Moderate |
| Bromoacetyl Route | 70–80 | High | Low |
| Asymmetric Synthesis | 35–40 | Very High | Low |
Challenges and Optimization
- Regioselectivity : Methyl groups at C-4/C-5 may sterically hinder cyclization; microwave-assisted synthesis (100°C, 20 min) could improve efficiency.
- Purification : Column chromatography (hexane/EtOAc 3:1) effectively isolates the product.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 3-acetyl-4,5-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one with analogous oxazolones and related heterocycles, focusing on structural modifications and inferred functional differences.
Substituent-Driven Functional Modifications
Table 1: Key Structural Features and Implications
Key Observations:
Lipophilicity and Reactivity :
- The acetyl group in 3-acetyl-4,5-dimethyl-oxazolone may facilitate nucleophilic reactions (e.g., with amines or hydrazines) to form amides or hydrazides. This contrasts with the boronate ester in the benzo[d]oxazolone analog, which is tailored for cross-coupling reactions .
- The dimethyl substituents in the target compound likely reduce solubility in polar solvents compared to the phenylpiperazinyl analog, which includes a hydrophilic piperazine group .
Synthetic Utility :
Comparison with Non-Oxazolone Heterocycles
1H-1,2,3-Triazoles ():
- Structural Differences : Triazoles lack the lactam ring of oxazolones but share nitrogen-rich heterocyclic frameworks.
- Functional Impact : Triazoles are widely used in click chemistry for bioconjugation, whereas oxazolones may offer greater stability under acidic conditions due to their lactam structure.
Biological Activity
3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. Its molecular formula is C₇H₉N₁O₃, and it has garnered attention for its antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound features a five-membered ring containing nitrogen and oxygen, with an acetyl group at the 3-position and two methyl groups at the 4 and 5 positions. This specific arrangement contributes to its biological efficacy.
Synthesis Methods:
- Cyclization Reactions: Commonly synthesized through reactions involving 3-acetyl-4,5-dimethyl-2-aminobenzoic acid.
- One-Pot Reactions: Recent advancements have introduced environmentally friendly methods for synthesizing oxazoles, including the use of ionic liquids and various catalysts to enhance yield and purity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These findings suggest that the compound can serve as a potential therapeutic agent in treating infections caused by resistant strains .
Anticancer Activity
The compound has also shown promising results in cancer research. Studies have assessed its cytotoxic effects on various cancer cell lines, including ME-180 (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer).
Cytotoxicity Assay Results:
| Cell Line | IC50 (µM) |
|---|---|
| ME-180 | 25 |
| A549 | 30 |
| HT-29 | 20 |
The mechanism of action appears to involve modulation of specific enzymes or receptors that are critical for cell proliferation and survival .
The biological activity of this compound is attributed to its interaction with molecular targets:
- Enzyme Inhibition: The compound can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation: It may alter receptor activity related to apoptosis in cancer cells, leading to increased cell death .
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
- Antimicrobial Study: A study evaluating the antimicrobial activity of oxazole derivatives reported that compounds similar to this compound exhibited zones of inhibition ranging from 6.1 to 13.7 mm against E. coli and S. aureus at concentrations between 25–30 µg/mL .
- Cytotoxicity Assessment: Research involving benzofuran analogs demonstrated that introducing methyl groups significantly enhanced antiproliferative activity against several cancer cell lines . This suggests that structural modifications similar to those seen in this compound could yield compounds with improved efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-Acetyl-4,5-dimethyl-1,3-oxazol-2(3H)-one and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via cyclization reactions or condensation of precursors such as acetylated heterocycles. For example, derivatives can be prepared by reacting substituted pyrazolones with tetrazoles or coumarin-based intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF). Reaction optimization often involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalysts like potassium acetate .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming proton and carbon environments, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX provides definitive structural proof, with ORTEP-III used for visualizing thermal ellipsoids and molecular packing .
Q. How is the purity of this compound assessed in synthetic workflows?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection is standard for purity analysis. Thin-Layer Chromatography (TLC) with silica gel plates and ethyl acetate/hexane mobile phases offers rapid monitoring. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular ion peaks .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in crystallographic refinement of this compound?
- Methodological Answer : Discrepancies in refinement (e.g., thermal motion or twinning) are addressed using SHELXL’s twin-law matrices and HKLF5 data format. For high-resolution datasets, iterative refinement with restraints on bond lengths/angles improves accuracy. Programs like Olex2 or WinGX integrate SHELX outputs with ORTEP-III visualizations to validate hydrogen-bonding networks and torsional angles .
Q. What strategies optimize regioselectivity in derivatizing the oxazolone core for targeted bioactivity?
- Methodological Answer : Regioselective functionalization is achieved via directed ortho-metalation (DoM) using LDA or Grignard reagents, followed by electrophilic quenching. For example, introducing coumarin or anthraquinone moieties at the 4,5-dimethyl positions enhances π-stacking interactions in enzyme inhibition assays. DFT calculations (e.g., Gaussian) predict reactive sites and guide synthetic design .
Q. How do researchers design dose-response experiments to evaluate anticancer activity of this compound?
- Methodological Answer : In vitro assays use cancer cell lines (e.g., MCF-7 or HeLa) treated with 0.1–100 µM compound over 48–72 hours. Viability is quantified via MTT or resazurin assays, with IC₅₀ calculated using nonlinear regression (GraphPad Prism). Synergy studies combine the compound with standard chemotherapeutics (e.g., cisplatin) and analyze data via Chou-Talalay combination indices .
Q. What analytical approaches differentiate stereoisomers in oxazolone derivatives?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers, while circular dichroism (CD) spectroscopy confirms absolute configuration. For diastereomers, NOESY NMR identifies spatial proximity of substituents. SC-XRD with anomalous scattering (e.g., Cu-Kα) resolves racemic twinning .
Data Contradiction Analysis
Q. How should conflicting reports on the compound’s enzyme inhibition potency be reconciled?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ATP concentration). Standardize protocols using recombinant enzymes (e.g., kinase assays with γ-³²P-ATP) and include positive controls (e.g., staurosporine). Meta-analysis via tools like RevMan compares IC₅₀ values across studies, adjusting for variables like protein purity .
Q. Why do crystallographic studies report varying bond lengths in the oxazolone ring?
- Methodological Answer : Thermal motion and data resolution (e.g., <1.0 Å vs. 1.5 Å) affect bond-length precision. Use high-resolution synchrotron data and refine anisotropic displacement parameters. Compare results with Cambridge Structural Database entries (e.g., CSD refcode: XETCOV) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
